molecular formula C13H18N2 B3973569 1-sec-butyl-2-ethyl-1H-benzimidazole

1-sec-butyl-2-ethyl-1H-benzimidazole

Cat. No. B3973569
M. Wt: 202.30 g/mol
InChI Key: JVVZBIRKIVFVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-2-ethyl-1H-benzimidazole, also known as SBB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. SBB has been identified as a potent and selective inhibitor of protein kinase CK2, an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-sec-butyl-2-ethyl-1H-benzimidazole is a potent and selective inhibitor of protein kinase CK2, an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In inflammatory cells, this compound inhibits the production of inflammatory cytokines and chemokines. In neuronal cells, this compound protects against oxidative stress and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-sec-butyl-2-ethyl-1H-benzimidazole in lab experiments is its potency and selectivity as a CK2 inhibitor. This allows for specific targeting of CK2-dependent signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental systems.

Future Directions

There are many potential future directions for research on 1-sec-butyl-2-ethyl-1H-benzimidazole. One area of interest is the development of this compound-based therapies for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the identification of novel targets of this compound, which could lead to the discovery of new signaling pathways and therapeutic targets. Additionally, the development of more soluble derivatives of this compound could improve its utility in experimental systems.

Scientific Research Applications

1-sec-butyl-2-ethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects, and it has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-butan-2-yl-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-10(3)15-12-9-7-6-8-11(12)14-13(15)5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZBIRKIVFVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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